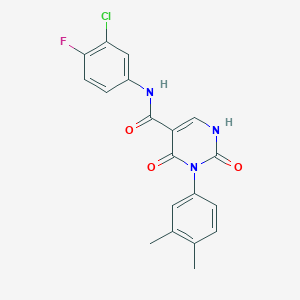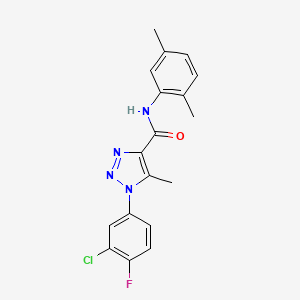![molecular formula C23H17Cl2N3O2 B14976212 2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(2-chlorophenyl)methoxy]phenol](/img/structure/B14976212.png)
2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(2-chlorophenyl)methoxy]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(2-chlorophenyl)methoxy]phenol is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(2-chlorophenyl)methoxy]phenol typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Substitution Reactions:
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using a suitable methoxy donor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. Catalysts and other additives may also be employed to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(2-chlorophenyl)methoxy]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methanol as a solvent with a suitable nucleophile.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(2-chlorophenyl)methoxy]phenol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Studies: It is used in biological assays to study its effects on cell cycle regulation and apoptosis.
Chemical Biology: The compound serves as a tool to investigate the molecular mechanisms of kinase inhibition and signal transduction pathways.
Mécanisme D'action
The mechanism of action of 2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(2-chlorophenyl)methoxy]phenol involves the inhibition of specific kinases, such as Aurora kinase A. This inhibition leads to the disruption of cell cycle progression, particularly at the G2/M phase, and induces apoptosis in cancer cells . The compound binds to the active site of the kinase, preventing its phosphorylation and subsequent activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Diphenylpyrimidin-2-amine Derivatives: These compounds also exhibit kinase inhibition properties and are studied for their anticancer potential.
Indole Derivatives: Indole-based compounds have diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Uniqueness
2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(2-chlorophenyl)methoxy]phenol is unique due to its specific structural features that allow it to selectively inhibit Aurora kinase A. This selectivity makes it a promising candidate for targeted cancer therapy .
Propriétés
Formule moléculaire |
C23H17Cl2N3O2 |
|---|---|
Poids moléculaire |
438.3 g/mol |
Nom IUPAC |
2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(2-chlorophenyl)methoxy]phenol |
InChI |
InChI=1S/C23H17Cl2N3O2/c24-16-7-5-14(6-8-16)19-12-27-23(26)28-22(19)18-10-9-17(11-21(18)29)30-13-15-3-1-2-4-20(15)25/h1-12,29H,13H2,(H2,26,27,28) |
Clé InChI |
GNDKZJAHPNUEMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)Cl)N)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Phenyl-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B14976139.png)
![N-(4-acetylphenyl)-2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B14976144.png)
![7-(3,4-dimethoxyphenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14976148.png)
![2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14976163.png)
![N-(furan-2-ylmethyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B14976166.png)
![N-butyl-3-(3-chlorophenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14976167.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][3-(3,4-dimethoxyphenyl)-1,2-oxazol-5-yl]methanone](/img/structure/B14976176.png)

![Ethyl 7-(2,3-dimethoxyphenyl)-5-(trifluoromethyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14976187.png)
![ethyl 5-amino-1-[3-(4-chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate](/img/structure/B14976197.png)
![3-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B14976204.png)


![N-(2-Methoxy-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-3-(2-methylpropoxy)benzamide](/img/structure/B14976223.png)
